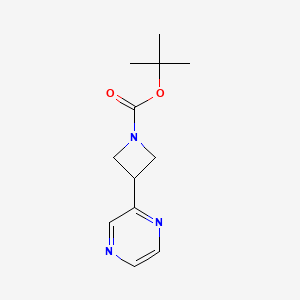

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring a four-membered azetidine ring substituted with a pyrazine moiety at the 3-position. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing solubility and stability during synthetic processes. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules . Its molecular formula is inferred as C₁₂H₁₇N₃O₂ (analogous to its pyrimidine counterpart in ), with a molecular weight of ~235 g/mol. The pyrazine ring contributes to π-π stacking interactions, while the azetidine ring introduces conformational rigidity, making it valuable for modulating target binding affinity .

Properties

IUPAC Name |

tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHVPYURYQVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis and Ring Formation

Azetidine rings are commonly constructed via cyclization of γ-amino alcohols or related precursors. For this compound, a pyrazine-containing γ-amino alcohol serves as the starting material. The Boc group is introduced early to prevent side reactions.

Reaction Conditions :

- Precursor : 3-(Pyrazin-2-yl)-1-aminopropanol

- Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 4–6 hours.

- Cyclization : Activation of the alcohol with methanesulfonyl chloride (MsCl), followed by intramolecular nucleophilic displacement by the amine.

Optimization and Side Reactions

Overprotection of the amine and incomplete cyclization are mitigated by controlling stoichiometry (1.1 equiv Boc₂O) and reaction time. Residual starting material is removed via aqueous extraction (10% citric acid).

Method 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Azetidine intermediates with halogen substituents enable cross-coupling with pyrazine boronic acids.

Reaction Conditions :

Mechanistic Insights

The reaction proceeds via oxidative addition of the azetidine bromide to palladium, transmetallation with pyrazine-2-boronic acid, and reductive elimination to form the C–C bond. The Boc group remains intact under these conditions.

Method 3: Nucleophilic Substitution on Azetidine

Displacement of Leaving Groups

Azetidines with electron-withdrawing groups at the 3-position undergo nucleophilic substitution with pyrazine derivatives.

Reaction Conditions :

- Substrate : tert-Butyl 3-(trifluoromethanesulfonyloxy)azetidine-1-carboxylate

- Nucleophile : Pyrazine-2-lithium (generated from pyrazine and n-BuLi at −78°C)

- Solvent : Tetrahydrofuran (THF) at −78°C to 25°C.

Yield : 58% due to competing elimination.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 68–72% | 6–8 hours | High regioselectivity | Multi-step precursor synthesis |

| Suzuki Coupling | 82% | 12 hours | Single-step functionalization | Requires palladium catalysts |

| Nucleophilic Substitution | 58% | 24 hours | No transition metals | Low yield due to side reactions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- Key Peaks : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (pyrazine ring), 1160 cm⁻¹ (Boc C–O).

Biological Activity

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Pyrazine Moiety : A six-membered aromatic ring containing two nitrogen atoms, enhancing lipophilicity and interaction with biological targets.

- Tert-butyl Group : This group increases the compound's stability and solubility.

The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor function, although specific pathways are still under investigation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the azetidine and pyrazine components can significantly impact biological activity. For instance, substituting different groups on the pyrazine ring has been shown to enhance or diminish potency against specific targets. The following table summarizes key findings related to SAR:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Base compound | Initial studies indicate potential enzyme modulation |

| Tert-butyl 3-(6-chloropyrazin-2-yl)azetidine-1-carboxylate | Chlorine substitution | Enhanced interaction with specific receptors |

| Tert-butyl 3-(3-bromo-pyrazin-2-yl)azetidine-1-carboxylate | Bromine substitution | Improved lipophilicity and receptor binding affinity |

Case Studies and Research Findings

- Inhibition Studies : A study focused on the inhibition of specific enzymes revealed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating moderate potency against target enzymes involved in metabolic pathways .

- Pharmacokinetic Properties : Research has also investigated the pharmacokinetic profiles of related compounds, showing that structural modifications can lead to improved solubility and bioavailability. This is crucial for therapeutic applications where efficient absorption is necessary .

- Potential Therapeutic Applications : The unique combination of azetidine and pyrazine functionalities suggests potential applications in treating conditions such as cancer or infections where modulation of specific pathways is beneficial. For example, compounds with similar structures have been explored as inhibitors for various kinases involved in tumor growth .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate has shown promise as a precursor in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for therapeutic applications. Research indicates that compounds with similar structures can modulate enzyme activity and receptor functions, suggesting potential roles in treating diseases such as cancer and neurodegenerative disorders .

Case Study: Antibacterial Activity

A study on azetidine derivatives demonstrated that compounds with pyrazine moieties exhibited varying degrees of antibacterial activity against Mycobacterium tuberculosis. The specific interactions of this compound with bacterial enzymes could be explored to enhance its efficacy as an antibacterial agent .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities. The compound can be utilized in the synthesis of other biologically active molecules, thereby expanding its utility in chemical research.

Biological Research

The compound's interaction with biological systems is a significant area of study. Preliminary investigations suggest that it may influence cellular pathways and gene expression, making it a candidate for further exploration in pharmacological applications.

Interaction Studies

Understanding how this compound interacts with cellular components is crucial for elucidating its mechanism of action. Interaction studies often involve assessing the compound's effects on enzyme activity and receptor binding . These studies are essential for identifying potential therapeutic applications and optimizing the compound's efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate are best contextualized against analogous azetidine-carboxylate derivatives. Below is a detailed comparison:

Table 1: Key Comparative Data

Key Insights

Electronic and Steric Effects :

- The pyrazine substituent (in the target compound) offers stronger electron-withdrawing properties compared to pyrimidine, influencing reactivity in cross-coupling reactions .

- Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) exhibit improved metabolic stability due to reduced oxidative metabolism, making them superior for in vivo applications .

Synthetic Accessibility :

- The target compound’s synthesis often employs palladium catalysis (e.g., coupling with iodomethylazetidine precursors), whereas diastereoselective routes (e.g., Baldwin cyclization) are preferred for chiral derivatives .

- Pyrimidine-substituted analogs require stringent safety protocols due to higher acute toxicity (H302/H315) .

Crystallographic and Packing Behavior :

- Hydrogen-bonding patterns (e.g., N–H···O interactions in azetidine-carboxylates) influence crystal packing and solubility. Tools like WinGX and ORTEP are critical for analyzing these interactions .

Applications in Drug Discovery: Quinoline- and pyrazine-substituted derivatives are prioritized in kinase inhibitor development due to their planar aromatic systems, which enhance target engagement . Fluorinated azetidines are emerging in positron emission tomography (PET) tracers due to their bioavailability and stability .

Q & A

Q. How does metabolic stability in hepatic microsomes impact the pharmacokinetic profile of This compound?

- Methodology : Incubation with human liver microsomes (HLMs) and NADPH identifies major metabolites via UPLC-QTOF. Tert-butyl ester hydrolysis generates a carboxylic acid derivative (t = 2.5 h). CYP3A4 inhibitors (ketoconazole) prolong half-life, guiding co-administration strategies in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.